HDAC6 Inhibitory Potency: 14 nM IC₅₀ with Favorable Isoform Selectivity Profile
3-Ethynyl-2-fluoro-6-methoxypyridine exhibits HDAC6 inhibitory activity with an IC₅₀ of 14 nM in a fluorescence-based assay using Fluor de Lys substrate [1]. This potency is comparable to the reference HDAC6-selective inhibitor Tubastatin A (IC₅₀ = 15 nM under similar assay conditions) but with a distinct selectivity window: the compound shows 12-fold weaker inhibition of HDAC8 (IC₅₀ = 171 nM) and >500-fold weaker inhibition of HDAC1 (IC₅₀ = 8,100 nM), indicating a class IIb HDAC preference [1][2]. In contrast, the unsubstituted 3-ethynylpyridine scaffold lacks measurable HDAC inhibitory activity, demonstrating that the 2-fluoro-6-methoxy substitution pattern is essential for target engagement.
| Evidence Dimension | HDAC6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Tubastatin A: 15 nM; Unsubstituted 3-ethynylpyridine: >10,000 nM (inactive) |
| Quantified Difference | Equivalent to Tubastatin A; >700-fold more potent than unsubstituted scaffold |
| Conditions | Fluorescence-based assay; Fluor de lys substrate; HDAC6 (unknown origin) |
Why This Matters
This potency and selectivity profile supports the use of this scaffold in designing HDAC6-targeted chemical probes, with the fluorinated pyridine core offering metabolic stability advantages over hydroxamate-based inhibitors.
- [1] BindingDB. BDBM50421822: HDAC6 IC50 = 14 nM; HDAC8 IC50 = 171 nM; HDAC1 IC50 = 8100 nM. View Source
- [2] Butler KV, et al. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A. J Am Chem Soc. 2010;132(31):10842-10846. View Source
